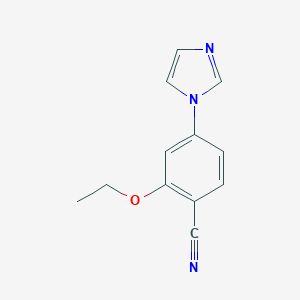
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile, commonly known as EI, is a chemical compound that belongs to the family of imidazoles. EI has gained significant attention in the scientific community due to its potential applications in various fields, including medical research.
作用机制
EI works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells. EI has also been shown to enhance the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
生化和生理效应
EI has been shown to have a number of biochemical and physiological effects. These include the reduction of inflammation, inhibition of cancer cell growth, and enhancement of neurotransmitter activity in the brain. EI has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of immune-related disorders.
实验室实验的优点和局限性
EI has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. EI also exhibits a high degree of stability, making it suitable for long-term studies. However, one limitation of EI is that it can be difficult to work with due to its low solubility in water.
未来方向
There are a number of future directions for research on EI. One potential area of study is the use of EI in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of study is the use of EI in the treatment of immune-related disorders such as rheumatoid arthritis. Additionally, further research can be conducted to better understand the mechanism of action of EI and to identify potential new applications for this compound.
合成方法
EI can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-ethoxybenzonitrile with imidazole in the presence of a base. The product obtained is then purified through recrystallization to obtain pure EI.
科学研究应用
EI has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory and anti-cancer properties. EI has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
属性
CAS 编号 |
186191-36-6 |
|---|---|
产品名称 |
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile |
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-ethoxy-4-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-7-11(4-3-10(12)8-13)15-6-5-14-9-15/h3-7,9H,2H2,1H3 |
InChI 键 |
UZPYAYPVFMJEMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2C=CN=C2)C#N |
规范 SMILES |
CCOC1=C(C=CC(=C1)N2C=CN=C2)C#N |
同义词 |
Benzonitrile, 2-ethoxy-4-(1H-imidazol-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)




![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)


